molecular formula C6H11NO2S B2591291 6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane CAS No. 2060006-14-4

6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane

Cat. No.: B2591291
CAS No.: 2060006-14-4
M. Wt: 161.22
InChI Key: PNGBNICGOGXNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methanesulfonyl-6-azabicyclo[3.1.0]hexane , also known by its IUPAC name 6-(methylsulfonyl)-6-azabicyclo[3.1.0]hexane , is a chemical compound with the molecular formula C₆H₁₁NO₂S . It falls within the class of bicyclic compounds and features a unique arrangement of nitrogen, sulfur, and carbon atoms in its structure .


Synthesis Analysis

The synthesis of this compound involves several steps. One established method is the reaction of 2-(bromomethyl)pyrrolidine hydrobromide (4) with n-BuLi . This reaction leads to the formation of this compound (5) via an open-chain transition state .


Molecular Structure Analysis

The compound’s molecular structure consists of a six-membered ring containing nitrogen (N) and sulfur (S) atoms. The methylsulfonyl group (CH₃SO₂) is attached to one of the carbon atoms in the ring. The bicyclic arrangement imparts rigidity and influences its chemical properties .


Physical and Chemical Properties Analysis

  • Boiling Point : Not specified

Safety and Hazards

  • MSDS : Link to MSDS

Future Directions

: Enamine - 6-methanesulfonyl-6-azabicyclo[3.1.0]hexane : Synthesis and Reaction of 1-Azabicyclo[3.1.0]hexane : BLD Pharm - this compound

Properties

IUPAC Name

6-methylsulfonyl-6-azabicyclo[3.1.0]hexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c1-10(8,9)7-5-3-2-4-6(5)7/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGBNICGOGXNHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2C1CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.